2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide
Description
The compound 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide is a heterocyclic small molecule featuring a pyridazinone core substituted with a furan-2-yl group at position 2. The acetamide bridge connects the pyridazinone moiety to a 2-nitrophenyl group, introducing strong electron-withdrawing properties via the nitro substituent.
Properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c21-15(17-11-4-1-2-5-13(11)20(23)24)10-19-16(22)8-7-12(18-19)14-6-3-9-25-14/h1-9H,10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRZSUQARQGCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.
Coupling with the Nitrophenyl Group: The final step involves coupling the pyridazine-furan intermediate with a nitrophenyl acetamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-aminophenyl)acetamide.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its structure incorporates a furan ring, a pyridazine moiety, and a nitrophenyl group, which contribute to its unique reactivity and therapeutic properties.
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Research indicates that this compound has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential metabolic pathways.
- Anticancer Potential : In vitro studies have shown that 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide can induce apoptosis in different cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators, leading to reduced tumor proliferation.
Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce the levels of pro-inflammatory cytokines in animal models, suggesting its potential utility in treating inflammatory diseases. By inhibiting specific signaling pathways associated with inflammation, it may serve as an effective anti-inflammatory agent.
Chemical Synthesis
Due to its unique structure, this compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules with potential applications across various fields, including pharmaceuticals and materials science.
Case Studies
Recent research highlights various applications and effects of this compound:
Anticancer Studies
In one study involving breast cancer models, treatment with 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide resulted in a significant reduction in tumor size compared to control groups. The observed effects were attributed to apoptosis induction and inhibition of cell cycle progression.
Inflammatory Disease Models
Research on murine models of rheumatoid arthritis showed that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in autoimmune conditions.
The biological activity of 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide can be summarized as follows:
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Induces apoptosis in cancer cells |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
a) N-{2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide (Compound X, CPX)
- Structure: Shares the pyridazinone-furan backbone but includes an ethyl linker and an additional pyridinone-acetamide group.
- Binding Affinity: Demonstrated the highest affinity (−8.1 kcal/mol) among 83,846 screened compounds for preventing monoclonal antibody self-association, outperforming excipients like trehalose .
b) 2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic Acid
- Structure : Substitutes the furan-2-yl group with a 4-fluorophenyl and replaces the 2-nitrophenylacetamide with an acetic acid moiety.
- Molecular Weight : 248.22 g/mol (vs. ~371.33 g/mol for the target compound, estimated from analogs).
- Application: Serves as a precursor for bioactive molecules, highlighting the pyridazinone core’s versatility .
Heterocyclic Hybrids with Bioactive Moieties
a) Quinazolin-4-one/3-Cyanopyridin-2-one Hybrids (Compounds 8–12)
- Structure: Combine quinazolinone and pyridinone cores with acetamide linkers.
- Properties : High melting points (>300°C) and molecular weights (551.60–612.50 g/mol), indicating robust thermal stability. Substituents like chloro, bromo, and fluoro groups modulate electronic properties and bioactivity .
- Comparison : The target compound’s nitro group may confer stronger electron-withdrawing effects than halogens, influencing reactivity or binding interactions.
b) Naphthofuranpyrazol Derivatives (e.g., Compound 14)
- Structure : Integrates naphthofuran and pyrazole moieties.
- Activity : Compound 14 exhibited broad-spectrum antimicrobial effects, suggesting heterocyclic systems with furan and nitrogen-rich rings are pharmacologically relevant .
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups: The 2-nitrophenyl group in the target compound likely reduces electron density on the acetamide bridge compared to CPX’s pyridinone or halogenated aryl groups. This could enhance stability but reduce solubility .
Biological Activity
The compound 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. Heterocycles are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure
The compound's structure can be represented as follows:
his structure features a furan ring and a pyridazinone moiety, which are significant in influencing its biological properties.
Antimicrobial Activity
Research indicates that pyridazinone derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various pyridazinone compounds and their evaluation against several bacterial strains. The results showed that compounds with furan substitutions had enhanced activity against Gram-positive bacteria, suggesting that the presence of a furan ring may increase lipophilicity, facilitating better membrane penetration .
Antitumor Activity
In vitro studies have demonstrated that compounds similar to 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives with similar structures have been tested against human liver cancer (HepG2) and breast cancer (MCF-7) cell lines. The cytotoxicity was assessed using the MTT assay, revealing IC50 values in the micromolar range, indicating significant antitumor potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 15.4 |
| Compound B | MCF-7 | 22.3 |
| Target Compound | HepG2 | TBD |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound class. Studies on related pyridazinones have shown that they can inhibit inflammatory mediators such as TNF-alpha and IL-6 in cell culture models. This suggests that 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide may also possess similar anti-inflammatory properties .
Case Studies
A recent study focused on a series of pyridazinone derivatives demonstrated their efficacy in reducing tumor growth in xenograft models. The study reported a significant reduction in tumor size when treated with a compound structurally similar to our target compound .
Q & A
Basic: What are the recommended synthetic routes and critical reaction conditions for this compound?
The synthesis of pyridazine-acetamide derivatives typically involves multi-step reactions, including substitution, reduction, and condensation. A general approach includes:
- Substitution reaction : Reacting halogenated nitrobenzene derivatives with heterocyclic alcohols (e.g., furan-2-ylmethanol) under alkaline conditions to introduce the furan moiety .
- Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines .
- Condensation : Coupling the amine intermediate with cyanoacetic acid or its derivatives via carbodiimide-based coupling agents (e.g., DCC or EDC) to form the acetamide bond .
Critical conditions : Maintain inert atmospheres during condensation to prevent side reactions, and optimize pH during reduction (e.g., HCl/Fe system at 60–80°C) .
Basic: Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and nitro groups) .
- NMR spectroscopy : -NMR confirms substitution patterns (e.g., furan protons at δ 6.3–7.4 ppm; pyridazine ring protons at δ 7.8–8.2 ppm) .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm for the acetamide; N–H bend at ~1550 cm) .
Basic: What are the common chemical modifications feasible for this compound?
- Oxidation : The furan ring can undergo epoxidation or ring-opening oxidation to introduce electrophilic sites for further functionalization .
- Nucleophilic substitution : The nitro group on the phenyl ring can be reduced to an amine for coupling with electrophiles (e.g., sulfonyl chlorides) .
- Cyclization : Under thermal or acidic conditions, the pyridazine ring may undergo annulation with adjacent groups to form fused heterocycles .
Advanced: How can computational chemistry optimize reaction pathways for this compound?
- Reaction path searching : Use quantum chemical calculations (DFT or ab initio) to model transition states and identify low-energy pathways for key steps like nitro reduction or acetamide formation .
- Machine learning : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s approach integrates computation and experimental feedback to accelerate reaction design .
- Solvent effects : Simulate solvation free energies (e.g., using COSMO-RS) to select solvents that stabilize intermediates and reduce byproducts .
Advanced: What experimental design strategies minimize variability in synthesis?
- Factorial design : Apply Taguchi or Box-Behnken methods to screen variables (e.g., temperature, molar ratios, catalyst loading) and identify critical factors affecting yield .
- Process intensification : Use microwave-assisted synthesis (e.g., evidence 8) to reduce reaction times and improve reproducibility for steps like nitro group reduction or cyclization .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time and adjust conditions dynamically .
Advanced: How to resolve contradictions in biological activity data across studies?
- Dose-response profiling : Re-evaluate activity using standardized assays (e.g., MIC tests against Gram-positive/negative bacteria) under controlled conditions (pH, temperature) .
- Metabolite analysis : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies in efficacy .
- Target validation : Perform molecular docking or SPR (Surface Plasmon Resonance) to confirm binding affinity to purported targets (e.g., bacterial enzymes or DNA) .
Advanced: What mechanistic insights can quantum mechanics/molecular mechanics (QM/MM) provide for its reactivity?
- Reaction intermediates : QM/MM simulations can map the free energy landscape of key steps, such as the nucleophilic attack during acetamide formation or nitro group reduction .
- Electronic effects : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in substitution reactions (e.g., furan vs. pyridazine ring reactivity) .
- Non-covalent interactions : Identify π-π stacking or hydrogen bonding between the compound and biological targets (e.g., DNA grooves) to rationalize activity trends .
Advanced: How to design stable formulations for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to improve aqueous solubility .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the acetamide bond) .
- Nanocarriers : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability and reduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
